2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol
Overview
Description
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is characterized by a spirocyclic structure containing a 1,4-dioxaspiro[4.5]decane ring system attached to an ethan-1-ol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4One common synthetic route starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation to yield 1,4-dioxaspiro[4.5]decane . This intermediate is then subjected to hydrazone formation and iodination to produce 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane . The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic ring system can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the ethan-1-ol group.
1,4-Dioxaspiro[4.5]decan-8-ol: Another similar compound with a hydroxyl group at a different position on the spirocyclic ring.
Uniqueness
2-{1,4-Dioxaspiro[45]decan-6-yl}ethan-1-ol is unique due to the presence of both the spirocyclic ring system and the ethan-1-ol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYFWFESBKKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574404 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57133-56-9 | |
Record name | 1,4-Dioxaspiro[4.5]decane-6-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57133-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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